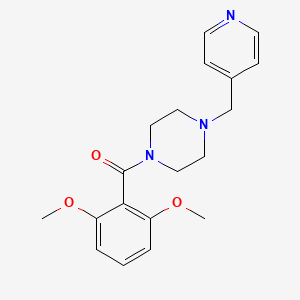![molecular formula C16H15N3OS B5532301 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE](/img/structure/B5532301.png)
2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole ring substituted with a methylsulfanyl group and an N-phenylacetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated benzodiazole derivative.
Attachment of the N-Phenylacetamide Moiety: This step involves the acylation of the benzodiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzodiazole ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated derivatives, thiols, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and phenylacetamide derivatives.
Scientific Research Applications
2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive benzodiazoles.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is not fully understood but may involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Pathways Involved: May affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE: Lacks the N-phenylacetamide moiety but shares the benzodiazole core and methylsulfanyl group.
2-{2-[(METHYLSULFANYL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETIC ACID: Contains a carboxylic acid group instead of the N-phenylacetamide moiety.
Uniqueness
2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYLACETAMIDE is unique due to the presence of both the methylsulfanyl group and the N-phenylacetamide moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methylsulfanylbenzimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-13-9-5-6-10-14(13)19(16)11-15(20)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJAVSKIZCNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5532219.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B5532231.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]carbonyl}-3-pyridinol](/img/structure/B5532234.png)


METHANONE](/img/structure/B5532244.png)
![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5532246.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-(4-pentoxyphenyl)benzamide](/img/structure/B5532259.png)
![1-[2-(2-azaspiro[4.4]non-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione](/img/structure/B5532263.png)
![1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B5532270.png)
![4-(4-ethylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5532281.png)
![N'-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B5532290.png)

![3-[(3-iodo-4,5-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5532313.png)
